molecular formula C11H17O5P B12675725 [1-Adamantyloxy(hydroxy)phosphoryl]formic acid CAS No. 72304-99-5

[1-Adamantyloxy(hydroxy)phosphoryl]formic acid

Katalognummer: B12675725
CAS-Nummer: 72304-99-5
Molekulargewicht: 260.22 g/mol
InChI-Schlüssel: ZMSQQHWYBIZGQA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[1-Adamantyloxy(hydroxy)phosphoryl]formic acid is a chemical compound characterized by the presence of an adamantane group linked to a phosphoryl formic acid moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [1-Adamantyloxy(hydroxy)phosphoryl]formic acid typically involves the reaction of adamantanol with phosphoryl chloride, followed by hydrolysis to introduce the hydroxyl group. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes steps such as purification through recrystallization and quality control measures to meet industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

[1-Adamantyloxy(hydroxy)phosphoryl]formic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. Reaction conditions vary depending on the desired product but often involve specific temperatures and solvents .

Major Products

Wissenschaftliche Forschungsanwendungen

[1-Adamantyloxy(hydroxy)phosphoryl]formic acid has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of [1-Adamantyloxy(hydroxy)phosphoryl]formic acid involves its interaction with specific molecular targets, leading to the modulation of biochemical pathways. The phosphoryl group plays a crucial role in these interactions, influencing the compound’s reactivity and binding affinity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to [1-Adamantyloxy(hydroxy)phosphoryl]formic acid include other adamantane derivatives and phosphoryl-containing compounds. Examples include:

Uniqueness

What sets this compound apart is its unique combination of the adamantane and phosphoryl groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

72304-99-5

Molekularformel

C11H17O5P

Molekulargewicht

260.22 g/mol

IUPAC-Name

[1-adamantyloxy(hydroxy)phosphoryl]formic acid

InChI

InChI=1S/C11H17O5P/c12-10(13)17(14,15)16-11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6H2,(H,12,13)(H,14,15)

InChI-Schlüssel

ZMSQQHWYBIZGQA-UHFFFAOYSA-N

Kanonische SMILES

C1C2CC3CC1CC(C2)(C3)OP(=O)(C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.